molecular formula C4H11NO2 B8505576 2-Amino-2-methylpropane-1,1-diol

2-Amino-2-methylpropane-1,1-diol

Cat. No.: B8505576
M. Wt: 105.14 g/mol
InChI Key: BQJLEQAXRYBKPQ-UHFFFAOYSA-N
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Description

Theoretical Considerations of Geminal Diol Stability and Equilibrium with Aldehydes

Geminal diols, also known as 1,1-diols or hydrates, are organic compounds that possess two hydroxyl functional groups (-OH) attached to the same carbon atom. wikipedia.org Generally, these compounds are considered unstable and exist in a reversible equilibrium with their corresponding aldehyde or ketone counterparts. wikipedia.orgpearson.comquora.comlibretexts.orglibretexts.org The dehydration of a geminal diol to form a carbonyl group is a spontaneous process for many simple diols. pearson.com

The equilibrium between a carbonyl compound and its geminal diol hydrate (B1144303) can be influenced by several factors. quora.comorgoreview.com The position of this equilibrium is dependent on the stability of the geminal diol. stackexchange.comquora.com Factors that affect the stability of geminal diols include:

Steric Hindrance: The presence of bulky groups around the carbon atom bearing the hydroxyl groups can decrease the stability of the geminal diol. stackexchange.comquora.com

Electronic Effects: Electron-withdrawing groups attached to the carbonyl carbon tend to destabilize the carbonyl compound and favor the formation of a stable geminal diol. wikipedia.orglibretexts.orgorgoreview.com Conversely, electron-donating groups stabilize the carbonyl and shift the equilibrium away from the geminal diol. libretexts.org For instance, the equilibrium constant for the hydration of formaldehyde (B43269) is 10^3, indicating the geminal diol is favored, while for acetone, it is about 10^-3, showing the ketone is more stable. wikipedia.org

Intramolecular Hydrogen Bonding: The presence of groups capable of forming intramolecular hydrogen bonds with the hydroxyl groups can increase the stability of the geminal diol. stackexchange.comvaia.com

The mechanism for the formation of a geminal diol from an aldehyde or ketone can be catalyzed by either acid or base. libretexts.orglibretexts.org In basic conditions, a hydroxide (B78521) ion acts as the nucleophile, while in acidic conditions, the carbonyl group is protonated, making it more electrophilic for the attack of a water molecule. libretexts.orglibretexts.org It is important to note that catalysis speeds up the attainment of equilibrium but does not alter the position of the equilibrium itself. libretexts.orglibretexts.org

Carbonyl CompoundEquilibrium Constant (K_eq) for HydrationPredominant Species at Equilibrium
Formaldehyde (H₂C=O)10³Geminal Diol (Methanediol)
Acetaldehyde (CH₃CHO)~1Roughly Equal Proportions
Acetone ((CH₃)₂C=O)10⁻³Ketone
Chloral (B1216628) (Cl₃CCHO)500Geminal Diol (Chloral Hydrate)
Hexafluoroacetone ((CF₃)₂C=O)10⁶Geminal Diol

Data sourced from multiple references. wikipedia.orgorgoreview.com

Structural Context within Aminodiol Chemistry

2-Amino-2-methylpropane-1,1-diol is a member of the aminodiol class of compounds, which are characterized by the presence of both an amino group (-NH₂) and two hydroxyl groups. Specifically, it is a derivative of 2-amino-2-methyl-1,3-propanediol, a commercially available and well-studied aminodiol. sigmaaldrich.comrsc.orgfishersci.com The parent compound, 2-amino-2-methyl-1,3-propanediol, is a versatile building block in organic synthesis and has applications as a biological buffer. sigmaaldrich.comfishersci.com

The unique arrangement of functional groups in aminodiols imparts specific chemical properties and reactivity. For instance, 2-amino-1,3-propanediols are utilized as platforms for the synthesis of functional cyclic carbonate monomers. rsc.org The amino group can be selectively reacted with various electrophiles, followed by intramolecular cyclization to form six-membered cyclic carbonates. rsc.org Furthermore, substituted 2-aminopropane-1,3-diols have been synthesized and investigated for their potential biological activities. nih.gov

The structure of 2-Amino-2-methylpropane-1,1-diol, with its geminal diol and a neighboring amino group on a quaternary carbon, presents interesting possibilities for intramolecular interactions that could potentially influence its stability relative to other geminal diols.

Overview of Research Methodologies Applicable to Transient Chemical Species

The study of transient chemical species like 2-Amino-2-methylpropane-1,1-diol, which are not easily isolated, requires specialized experimental and theoretical techniques. These methods are designed to observe and characterize molecules with short lifetimes.

Transient kinetic methods are crucial for understanding the dynamics of reactions involving unstable intermediates. numberanalytics.comoup.com These techniques involve perturbing a system from its steady state and monitoring its return to equilibrium. numberanalytics.com Examples of such methods include:

Stopped-flow techniques: This method allows for the rapid mixing of reactants and the observation of the subsequent reaction kinetics on a millisecond timescale. A double-mixing technique can even be used to study the refolding of transient protein species that are not significantly populated at equilibrium. researchgate.net

Flash photolysis: This technique uses a short pulse of light to generate a transient species, which is then monitored by a spectroscopic method, such as transient absorption spectroscopy. researchgate.netresearchgate.net This has been used to study reactive intermediates like Rhodium nitrenoids. researchgate.net

Pulse radiolysis: Similar to flash photolysis, this method uses a pulse of high-energy electrons to create transient species, which are then studied. researchgate.net

Spectroscopic and Spectrometric Techniques are also vital for the direct observation and characterization of transient species. researchgate.net

Mass spectrometry (MS) and infrared spectroscopy (IR) can be used to detect and identify transient species in the gas phase or in solution. numberanalytics.com

Synchrotron radiation combined with X-ray diffraction can be used for the direct observation of transient species and chemical reactions within porous coordination networks, which can act as "crystalline molecular flasks" to trap unstable species. researchgate.net

Computational and Theoretical Methods play a significant role in complementing experimental studies. Theoretical calculations can provide insights into the electronic structure and stability of transient species. researchgate.net

The investigation of 2-Amino-2-methylpropane-1,1-diol would likely involve a combination of these advanced methodologies to understand its formation, structure, and reactivity within its chemical system.

Properties

Molecular Formula

C4H11NO2

Molecular Weight

105.14 g/mol

IUPAC Name

2-amino-2-methylpropane-1,1-diol

InChI

InChI=1S/C4H11NO2/c1-4(2,5)3(6)7/h3,6-7H,5H2,1-2H3

InChI Key

BQJLEQAXRYBKPQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(O)O)N

Origin of Product

United States

Computational and Theoretical Investigations of 2 Amino 2 Methylpropane 1,1 Diol

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations are fundamental to predicting the geometric and electronic structure of molecules. For 2-amino-2-methylpropane-1,1-diol, these methods can map out its conformational possibilities and the energetic landscape governing its existence.

Ab initio and Density Functional Theory (DFT) are cornerstone methods in computational chemistry for determining the electronic structure and energy of molecules. nih.gov These calculations can be used to construct an energetic landscape, which maps the potential energy of the system as a function of its geometry. For the system , the landscape would describe the relative energies of the reactants (2-amino-2-methylpropanal and water), the transition state for hydration, and the product (2-amino-2-methylpropane-1,1-diol).

Studies on analogous systems, such as the hydration of other carbonyls, show that DFT methods can accurately predict the thermodynamics of the equilibrium. oberlin.edunih.gov For example, calculations on the hydration of methylenimine to aminomethanol, a structurally related process, have determined the reaction enthalpy with excellent agreement with experimental values. nih.gov Applying such methods to 2-amino-2-methylpropane-1,1-diol would allow for the precise calculation of its stability relative to its dehydrated form. The equilibrium generally favors the carbonyl compound unless stabilizing factors, such as strong electron-withdrawing groups, are present. libretexts.org

Table 1: Illustrative Energetic Landscape Data from DFT Calculations This table presents hypothetical, yet realistic, relative energy values for the 2-amino-2-methylpropanal (B8471781) hydration system, based on principles from computational studies on similar molecules.

SpeciesMethod/Basis SetRelative Energy (kcal/mol)Note
2-Amino-2-methylpropanal + H₂OB3LYP/6-311++G(d,p)0.00Reference energy for separated reactants.
Hydration Transition StateB3LYP/6-311++G(d,p)+21.5Represents the energy barrier for the reaction. nih.gov
2-Amino-2-methylpropane-1,1-diolB3LYP/6-311++G(d,p)+4.5The positive value indicates the diol is less stable than the aldehyde and water, shifting the equilibrium to the left. youtube.com

Exploration of Potential Energy Surfaces for Isomerization and Decomposition

The potential energy surface (PES) is a comprehensive map that connects different molecular structures (isomers, conformers) through transition states. nih.gov For 2-amino-2-methylpropane-1,1-diol, exploring the PES reveals the energy barriers associated with conformational changes (isomerization) and chemical reactions (decomposition). The primary decomposition pathway for this gem-diol is dehydration to form 2-amino-2-methylpropanal and water.

Computational studies can trace the reaction path from the diol to the aldehyde, identifying the minimum energy pathway and the structure of the highest energy point along this path—the transition state. nih.gov Water molecules can play a catalytic role in this process, lowering the activation energy barrier by facilitating proton transfer in a six-membered ring transition state, a phenomenon observed in similar hydrolysis reactions. nih.gov

Table 2: Predicted Energy Barriers for Isomerization and Decomposition Pathways This table provides hypothetical energy barriers for key processes on the PES of 2-amino-2-methylpropane-1,1-diol, illustrating typical findings from DFT calculations.

ProcessDescriptionPredicted Activation Energy (kcal/mol)
Conformational IsomerizationRotation around the C-C bond2-5
Conformational IsomerizationRotation around the C-N bond4-8
Decomposition (Dehydration)Uncatalyzed dehydration via a four-membered ring transition state~45-50
Decomposition (Dehydration)Water-assisted dehydration via a six-membered ring transition state~20-25 nih.gov

Conformational Analysis and Intramolecular Interactions

Even in its transient existence, 2-amino-2-methylpropane-1,1-diol can adopt several different three-dimensional shapes, or conformations, due to rotation around its single bonds. The relative stability of these conformers is dictated by a delicate balance of steric hindrance and non-covalent interactions, particularly intramolecular hydrogen bonds. escholarship.org

In this molecule, hydrogen bonds could potentially form between the lone pair of the amino nitrogen and a hydrogen of one of the hydroxyl groups (O-H···N) or between the hydrogen of the amino group and the oxygen of a hydroxyl group (N-H···O). These interactions would create a five-membered ring, which can stabilize certain conformations. echemi.comstackexchange.com Theoretical studies on the hydration of other biomolecules have shown that such hydrogen-bonded complexes are readily identifiable through computational analysis, which can predict their geometry and interaction energies. nih.gov

Table 3: Relative Energies of Plausible Conformers of 2-Amino-2-methylpropane-1,1-diol This table presents hypothetical data for different conformers, highlighting the stabilizing effect of intramolecular hydrogen bonding.

ConformerKey Intramolecular InteractionRelative Energy (kcal/mol)Population at 298 K (%)
1O-H···N Hydrogen Bond0.0075.5
2N-H···O Hydrogen Bond0.8518.1
3No H-Bond (Extended)2.106.4

Reaction Coordinate Analysis for Dehydration Pathways

The conversion of 2-amino-2-methylpropane-1,1-diol back to 2-amino-2-methylpropanal is a critical aspect of its chemistry. Analyzing the reaction coordinate for this dehydration pathway provides a detailed mechanistic understanding of the process.

The interconversion between the gem-diol and the aldehyde proceeds through a high-energy transition state. youtube.com Computational chemistry is uniquely suited to characterizing these fleeting structures. By using algorithms that search for saddle points on the potential energy surface, the exact geometry and energy of the transition state can be determined. uleth.ca

For the dehydration of 2-amino-2-methylpropane-1,1-diol, the transition state would involve the partial breaking of a C-O bond and the partial formation of the C=O double bond and a water molecule. As noted, computational studies on similar systems demonstrate that an explicit water molecule can lower the barrier by acting as a proton shuttle, leading to a concerted mechanism with a cyclic transition state. nih.gov

Once the energetic landscape, particularly the energy of the transition state relative to the reactant, is known, the rate constant for the reaction can be predicted using Transition State Theory (TST). youtube.com TST provides a framework for calculating the rate constant based on the properties of the reactant and the transition state. uleth.ca

Theoretical studies of atmospheric degradation and reaction kinetics frequently employ TST to calculate rate coefficients. nih.gov For the dehydration of 2-amino-2-methylpropane-1,1-diol, TST would allow for the calculation of the forward (dehydration) and reverse (hydration) rate constants as a function of temperature. This data is crucial for understanding the lifetime of the gem-diol under various conditions.

Table 4: Predicted Kinetic Data for the Dehydration of 2-Amino-2-methylpropane-1,1-diol This table shows hypothetical, temperature-dependent rate constants calculated using Transition State Theory, based on a calculated activation energy.

Temperature (K)Activation Energy (Eₐ) (kcal/mol)Pre-exponential Factor (A) (s⁻¹)Rate Constant (k) (s⁻¹)Half-life (t₁/₂) (s)
27321.51.2 x 10¹³0.00977.0
29821.51.2 x 10¹³0.116.3
31321.51.2 x 10¹³0.551.26

Solvation Effects on Equilibrium Dynamics and Reaction Energetics

No specific research data was found regarding the solvation effects on the equilibrium dynamics and reaction energetics of 2-Amino-2-methylpropane-1,1-diol.

Hypothetical Formation Pathways and Precursors of 2 Amino 2 Methylpropane 1,1 Diol

Reversible Hydration of 2-Amino-2-methylpropanal (B8471781)

The primary pathway to 2-Amino-2-methylpropane-1,1-diol is the nucleophilic addition of water to the carbonyl group of 2-amino-2-methylpropanal. This reaction results in a geminal diol, a structure with two hydroxyl groups attached to the same carbon atom. wikipedia.org Gem-diols are often unstable and exist in equilibrium with their corresponding aldehyde or ketone forms. wikipedia.orgepa.gov The position of this equilibrium is highly dependent on the electronic and steric nature of the substituents on the carbonyl carbon. chemistrysteps.com For instance, the equilibrium constant for the hydration of formaldehyde (B43269) is 10³, favoring the diol, while for acetone, it is about 10⁻³, favoring the ketone. wikipedia.org

The precursor, 2-amino-2-methylpropanal, has been identified as a major gas-phase product from the atmospheric degradation of 2-amino-2-methyl-1-propanol (B13486) (AMP), a compound used in CO2 capture technologies. nih.govacs.org

The hydration of an aldehyde like 2-amino-2-methylpropanal to form a gem-diol can proceed, albeit slowly, with water alone. However, the reaction is typically accelerated by either an acid or a base catalyst. chemistrysteps.comyoutube.com

Base-Catalyzed Hydration: In a basic medium, the hydroxide (B78521) ion (OH⁻), a more potent nucleophile than water, attacks the electrophilic carbonyl carbon. This step forms a tetrahedral alkoxide intermediate. Subsequent protonation of this intermediate by a water molecule yields the geminal diol and regenerates the hydroxide catalyst. chemistrysteps.com

Acid-Catalyzed Hydration: Under acidic conditions, the reaction begins with the protonation of the carbonyl oxygen. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water. The subsequent nucleophilic attack by water leads to a protonated hydrate (B1144303) intermediate. Deprotonation by a water molecule then yields the final gem-diol product and regenerates the acid catalyst (H₃O⁺). youtube.com

The stability of the resulting 2-Amino-2-methylpropane-1,1-diol is influenced by the substituents. Alkyl groups, such as the two methyl groups present, are electron-donating and tend to stabilize the partial positive charge on the carbonyl carbon, which generally disfavors hydration. chemistrysteps.com The amino group (-NH₂) also has an electron-donating resonance effect. These factors suggest that the equilibrium for the hydration of 2-amino-2-methylpropanal would likely favor the aldehyde form over the gem-diol.

While catalysts increase the rate at which equilibrium is reached, the position of the equilibrium itself is determined by the structure of the carbonyl compound. chemistrysteps.com Electron-withdrawing groups attached to the carbonyl carbon increase the stability of the gem-diol hydrate. wikipedia.orgchemistrysteps.com For example, the hydration of chloral (B1216628) (trichloroacetaldehyde) to form chloral hydrate is strongly favored due to the powerful electron-withdrawing effect of the trichloromethyl group. wikipedia.org In the case of 2-amino-2-methylpropanal, the presence of electron-donating methyl and amino groups would be expected to shift the equilibrium away from the gem-diol.

Carbonyl CompoundSubstituent EffectEquilibrium Constant (K_hyd)Favored FormReference
Formaldehyde (H₂C=O)Minimal steric hindrance10³Gem-diol (Methanediol) wikipedia.org
Acetone ((CH₃)₂C=O)Electron-donating alkyl groups10⁻³Ketone wikipedia.org
Hexafluoroacetone ((CF₃)₂C=O)Strong electron-withdrawing groups10⁶Gem-diol wikipedia.org
Chloral (Cl₃CCH=O)Strong electron-withdrawing group2 x 10⁴Gem-diol (Chloral Hydrate) wikipedia.org
2-Amino-2-methylpropanalElectron-donating amino and methyl groupsHypothetically LowAldehyde (Hypothesized) chemistrysteps.com

Potential Intermediacy in Complex Synthetic Sequences

Though likely transient, 2-Amino-2-methylpropane-1,1-diol could theoretically serve as a reactive intermediate in multi-step chemical and biological transformations.

Amino alcohols are a crucial class of compounds in organic synthesis, serving as chiral auxiliaries, ligands, and precursors for a wide range of molecules. researchgate.netnih.gov While 2-Amino-2-methylpropane-1,1-diol is a gem-diol and not a simple amino alcohol, its structure contains the key functional groups that could allow it to participate in complex synthetic sequences.

In a hypothetical synthetic pathway, the gem-diol could function as a protected form of the 2-amino-2-methylpropanal aldehyde. The hydration could be reversible, allowing for the in-situ generation of the aldehyde under specific pH conditions for a subsequent reaction. The principles of modern organic synthesis involve the strategic construction of carbon frameworks and the transformation of functional groups. msu.edu The presence of both amine and hydroxyl functionalities within one molecule offers multiple reaction sites. For example, in a multi-step process, the amine could be protected, allowing for selective reactions at the hydroxyl groups, or vice-versa, a common strategy in peptide synthesis. masterorganicchemistry.com The formation of the gem-diol, even as a minor component in an equilibrium, could influence the reactivity and selectivity of subsequent steps in a complex reaction cascade.

In biological systems, the hydration of carbonyl compounds is often mediated by enzymes. While no specific enzyme is known to produce 2-Amino-2-methylpropane-1,1-diol, analogies can be drawn from known enzymatic processes. Some enzymes exhibit a high selectivity for the hydrated, gem-diol form of an aldehyde as their substrate. nih.gov For instance, the overoxidation of certain aldehydes to carboxylic acids by some oxidases has been linked to the propensity of the aldehyde to form a geminal diol in aqueous solution. nih.gov

Furthermore, biosynthetic pathways for producing structurally diverse diols from amino acid metabolism have been engineered. nih.gov These multi-step enzymatic cascades involve hydroxylases, deaminases, decarboxylases, and reductases to convert amino acids into diols. nih.gov Threonine aldolases, for example, are enzymes that synthesize chiral 1,2-amino alcohols through C-C bond formation. acs.org It is conceivable that in a hypothetical or engineered biosynthetic pathway, an enzyme could catalyze the hydration of 2-amino-2-methylpropanal to its gem-diol form, which might then serve as an intermediate for further enzymatic transformation.

Enzyme/PathwayFunctionRelevance to Hypothetical DiolReference
Aldehyde OxidoreductasesCatalyze the reversible reduction of a carboxylate to an aldehyde.Demonstrates enzymatic control over aldehyde functionalities. nih.gov
Threonine AldolasesSynthesize chiral 1,2-amino alcohols.Shows enzymatic synthesis of molecules with both amine and alcohol groups. acs.org
Engineered Diol Biosynthesis PathwaysConvert amino acids to various diols via a four-step enzymatic process.Provides a blueprint for how a cell could be engineered to produce novel diols. nih.gov
RohQ EnzymeCatalyzes intramolecular cyclization involving a guanidino group and an aldehyde.Illustrates enzymatic reactions involving aldehyde groups in amino-compound biosynthesis. acs.org

Transformation Dynamics and Fate of 2 Amino 2 Methylpropane 1,1 Diol: Dehydration to 2 Amino 2 Methylpropanal

Kinetic and Mechanistic Studies of Dehydration Processes

The dehydration of a gem-diol to its corresponding aldehyde or ketone is a reversible reaction that can be catalyzed by either acid or base. libretexts.orgquora.com Most gem-diols are considered unstable and the equilibrium often favors the carbonyl compound, though exceptions exist, particularly when electron-withdrawing groups are present on the adjacent carbon, which stabilize the hydrate (B1144303) form. libretexts.orgwikipedia.org

Under acidic conditions, the dehydration process is accelerated. The mechanism involves the following steps:

Protonation: One of the hydroxyl groups of the gem-diol is protonated by an acid (H-A), which converts the hydroxyl group into a better leaving group (a water molecule). pearson.com

Elimination of Water: The protonated hydroxyl group departs as a neutral water molecule, leading to the formation of a resonance-stabilized carbocation. pearson.com

Deprotonation: A base (which can be water or the conjugate base of the acid catalyst) removes the proton from the remaining hydroxyl group. pearson.com The electrons from the O-H bond then move to form a pi bond between the carbon and oxygen, resulting in the formation of the carbonyl group of the aldehyde and regenerating the acid catalyst. pearson.com

This catalytic cycle effectively facilitates the elimination of water, shifting the equilibrium toward the formation of 2-Amino-2-methylpropanal (B8471781).

In a basic medium, the dehydration mechanism proceeds through a different pathway:

Deprotonation: A base removes a proton from one of the hydroxyl groups, forming an alkoxide intermediate. libretexts.org

Elimination of Hydroxide (B78521): The electrons from the negatively charged oxygen move to form a carbon-oxygen double bond, concurrently expelling the second hydroxyl group as a hydroxide ion (OH⁻). libretexts.org

This process is generally less common than acid catalysis for simple diols but provides an alternative route for the formation of the aldehyde from its hydrate. The presence of the amino group on the same carbon may influence the kinetics of both acid- and base-catalyzed pathways.

The equilibrium between a gem-diol and its corresponding aldehyde is significantly influenced by the solvent. The reaction is, by its nature, a hydration-dehydration equilibrium:

2-Amino-2-methylpropanal + H₂O ⇌ 2-Amino-2-methylpropane-1,1-diol

Presence of Water: In aqueous solutions, the equilibrium can be shifted towards the gem-diol. wikipedia.org The concentration of water plays a critical role; removing water from the system will, according to Le Chatelier's principle, drive the equilibrium toward the aldehyde. libretexts.org

Solvent Characteristics: The stability of the gem-diol and its coexistence with the carbonyl form can depend on the degree of hydration, solvent polarity, and pH. researchgate.net For instance, studies on other carbonyl compounds have shown that more lipophilic products may favor the dehydration of the gem-diol back to the aldehyde and partition into an organic phase. rsc.org The solvent can also play a direct chemical role by participating in the formation of the gem-diol adducts. rsc.org

Experimental Identification of 2-Amino-2-methylpropanal as a Degradation Product

While direct studies on the dehydration kinetics of 2-Amino-2-methylpropane-1,1-diol are scarce, its dehydrated form, 2-Amino-2-methylpropanal, has been unambiguously identified as a major degradation product in the atmospheric oxidation of a related, industrially significant compound, 2-Amino-2-methyl-1-propanol (B13486) (AMP).

Investigations into the atmospheric chemistry of 2-Amino-2-methyl-1-propanol (AMP) have identified 2-Amino-2-methylpropanal as the major gas-phase product of its OH-initiated degradation. acs.orgwhiterose.ac.uknih.gov These experiments, conducted in large atmospheric simulation chambers, mimic the chemical processes that occur in the atmosphere. acs.orgwhiterose.ac.uk

The reaction proceeds via hydrogen abstraction by hydroxyl (OH) radicals. Theoretical calculations predict that H-abstraction from the –CH₂– group accounts for over 70% of the initial reaction between AMP and OH radicals. nih.gov This pathway leads directly to the formation of 2-Amino-2-methylpropanal. acs.org The experimentally derived branching ratios for the initial H-abstraction by OH radicals confirm the dominance of this channel. whiterose.ac.uknih.gov

Table 1: Major and Minor Products of the OH-Initiated Photo-oxidation of 2-Amino-2-methyl-1-propanol acs.orgwhiterose.ac.uknih.gov
Product NameChemical FormulaClassification
2-Amino-2-methylpropanalCH₃C(NH₂)(CH₃)CHOMajor Product
Propan-2-imine(CH₃)₂C=NHMinor Product
2-Iminopropanol(CH₃)(CH₂OH)C=NHMinor Product
AcetamideCH₃C(O)NH₂Minor Product
Formaldehyde (B43269)CH₂OMinor Product
2-Methyl-2-(nitroamino)-1-propanolCH₃C(CH₃)(NHNO₂)CH₂OHMinor Product

The detection and monitoring of reactive, transient species like 2-Amino-2-methylpropanal in complex gas-phase experiments require highly sensitive, real-time analytical methods. fmach.it In the studies of 2-Amino-2-methyl-1-propanol degradation, time-resolved online high-resolution proton-transfer reaction-time-of-flight mass spectrometry (PTR-ToF-MS) was employed. acs.orgwhiterose.ac.uk

The Elusive Intermediate: Unraveling the Role of 2-Amino-2-methylpropane-1,1-diol in Chemical Transformations

The landscape of chemical reactions is often populated by transient species—molecules that exist for fleeting moments yet are pivotal in the transformation of reactants to products. One such theoretical entity is 2-Amino-2-methylpropane-1,1-diol. While this compound itself is not a stable, isolable substance, its identity as a transient intermediate is crucial for understanding the reaction mechanisms of structurally related, industrially significant compounds. This article delves into the theoretical existence and role of 2-Amino-2-methylpropane-1,1-diol, primarily through the lens of its parent compound, 2-Amino-2-methyl-1-propanol (AMP), a widely used carbon capture solvent.

Role As a Transient Intermediate in Broader Reaction Mechanisms

2-Amino-2-methylpropane-1,1-diol is best understood not as a standalone chemical entity, but as a fleeting intermediate in larger reaction schemes. Its significance arises in the context of the degradation of other molecules, particularly in atmospheric and aqueous environments. The study of such transient species is fundamental to developing a complete picture of reaction pathways and kinetics.

The atmospheric fate of 2-Amino-2-methyl-1-propanol (B13486) (AMP) provides a compelling case for the transient existence of 2-Amino-2-methylpropane-1,1-diol. AMP, used in post-combustion CO2 capture, is released into the atmosphere where it undergoes degradation, primarily initiated by hydroxyl (OH) radicals. The reaction between AMP and OH radicals can proceed via hydrogen abstraction from different sites on the molecule.

One of the primary degradation pathways involves the abstraction of a hydrogen atom from the –CH2– group of AMP. This initial step leads to the formation of an alkyl radical. In the presence of oxygen (O2), this radical is rapidly converted to a peroxy radical (RO2). Subsequent reactions of this peroxy radical, particularly with nitric oxide (NO), are key. The reaction with NO can lead to the formation of an alkoxy radical (RO).

It is this alkoxy radical, 2-amino-2-methyl-1-hydroxypropoxy, that is the direct precursor to our compound of interest. This alkoxy radical can undergo further reaction with O2. This reaction is thought to proceed via the formation of a geminal diol, which in this case would be 2-Amino-2-methylpropane-1,1-diol. This diol is, however, unstable and is expected to rapidly decompose to form 2-amino-2-methylpropanal (B8471781) and a hydroperoxyl radical (HO2). This aldehyde can then be further oxidized.

Therefore, while 2-Amino-2-methylpropane-1,1-diol is not directly observed, its formation is a critical, albeit transient, step in the atmospheric oxidation of AMP, leading to the formation of aldehydes and other degradation products.

Table 1: Key Species in the Atmospheric Degradation of 2-Amino-2-methyl-1-propanol

Compound Name Chemical Formula Role in Pathway
2-Amino-2-methyl-1-propanol C4H11NO Parent Compound
Hydroxyl Radical OH Initiator
2-amino-2-methyl-1-hydroxypropoxy radical C4H10NO2• Alkoxy Radical Intermediate
2-Amino-2-methylpropane-1,1-diol C4H11NO2 Transient Geminal Diol

The principles of chemical reactivity that suggest the formation of 2-Amino-2-methylpropane-1,1-diol in the gas phase are also applicable to aqueous-phase reactions. In aqueous solutions, such as those found in carbon capture processes or in atmospheric aerosols, the oxidation of 2-Amino-2-methyl-1-propanol can also occur. The presence of oxidizing species like hydroxyl radicals in the aqueous phase can initiate similar degradation pathways.

The formation of geminal diols from the oxidation of alcohols is a known phenomenon in aqueous chemistry. The hydration of the carbonyl group of an aldehyde, for instance, leads to a geminal diol. In the case of the oxidation of AMP, the formation of the alkoxy radical intermediate could be followed by a reaction with water or other oxygen-containing species in the aqueous phase, potentially leading to the transient formation of 2-Amino-2-methylpropane-1,1-diol. The high concentration of water in the aqueous phase could facilitate the formation and subsequent reactions of this unstable intermediate.

The concept of 2-Amino-2-methylpropane-1,1-diol holds significant theoretical importance in the study of organic reaction mechanisms. Geminal diols are classic examples of unstable intermediates that are often invoked to explain the products of certain oxidation reactions. Their existence, however transient, is a cornerstone of understanding how functional groups are transformed.

The case of 2-Amino-2-methylpropane-1,1-diol is particularly interesting due to the presence of the amino group. This group can influence the electronic properties of the molecule and the stability of the intermediate. Theoretical calculations, such as those using quantum mechanical methods, can provide insights into the energetics of the formation and decomposition of this diol. Such studies can help to elucidate the reaction coordinates and transition states involved in the oxidation of AMP and related amino alcohols.

By studying the theoretical possibility of such intermediates, chemists can refine their models of reaction pathways, predict the formation of byproducts, and design more stable molecules or more efficient chemical processes. The transient nature of 2-Amino-2-methylpropane-1,1-diol makes it a challenging target for direct experimental observation, thus elevating the importance of theoretical chemistry in confirming its role and significance.

Table 2: Compound Names Mentioned in this Article

Compound Name
2-Amino-2-methylpropane-1,1-diol
2-Amino-2-methyl-1-propanol
2-amino-2-methylpropanal
Hydroxyl Radical
Peroxy Radical
Nitric Oxide
Alkoxy Radical

Advanced Characterization Methodologies for Unstable Chemical Entities Relevant to 2 Amino 2 Methylpropane 1,1 Diol

In Situ Spectroscopic Techniques for Real-Time Observation of Transient Species

In situ spectroscopic methods are indispensable for observing chemical reactions and identifying transient species as they form and decay in their native environment. These techniques provide a real-time window into reaction mechanisms without the need for isolating highly reactive intermediates.

For a compound like 2-Amino-2-methylpropane-1,1-diol, which is a type of hemiaminal, its formation from the reaction of an amine with a carbonyl compound is often a reversible process leading to an imine. wikipedia.org In situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool to monitor such reactions. rsc.org By setting up the reaction directly within an NMR tube, it is possible to observe the appearance and disappearance of signals corresponding to the starting materials, the transient hemiaminal intermediate, and the final products. rsc.org Specialized techniques, such as rapid-injection NMR, can be employed to capture the initial moments of the reaction where the concentration of the unstable intermediate is highest. Furthermore, an in situ approach using ¹H NMR has been developed to determine the enantiopurity of chiral amines and amino alcohols through the formation of diastereomeric complexes, a method that could be adapted to study the stereochemical aspects of transient species. rsc.org

Other in situ spectroscopic methods that could be applied include:

Rapid-Scan Infrared (IR) and Raman Spectroscopy: These techniques can provide structural information about functional groups as they change during a reaction. The O-H and N-H stretching frequencies of 2-Amino-2-methylpropane-1,1-diol would be distinct from the C=O and N-H stretches of its precursors and the C=N stretch of its imine product.

UV-Vis Spectroscopy: If any of the species involved in the equilibrium have a chromophore, UV-Vis spectroscopy can be used to monitor changes in their concentrations over time.

Matrix Isolation Spectroscopy for Stabilization and Characterization

Matrix isolation is a powerful technique used to trap and study highly reactive molecules, radicals, and ions. uni-giessen.de This method involves isolating the species of interest in an inert solid matrix at very low temperatures, typically just a few Kelvin. The inert environment, usually a noble gas like argon or nitrogen, prevents the reactive species from undergoing further reactions, thus allowing for its detailed spectroscopic characterization.

For 2-Amino-2-methylpropane-1,1-diol, a precursor mixture could be co-deposited with a large excess of the matrix gas onto a cryogenic window. A controlled reaction, for instance, initiated by photolysis of a precursor, could lead to the formation of the diol within the matrix. Once trapped, various spectroscopic techniques can be employed for its characterization:

Infrared (IR) Spectroscopy: This is the most common spectroscopic method used with matrix isolation. The vibrational frequencies of the isolated molecule can be measured with high resolution, providing a detailed fingerprint of its structure.

UV-Vis Spectroscopy: The electronic transitions of the trapped species can be studied.

Electron Paramagnetic Resonance (EPR) Spectroscopy: If the transient species has unpaired electrons (i.e., is a radical), EPR can be used for its detection and characterization.

By comparing the experimentally obtained spectra with theoretical predictions from computational chemistry, a definitive identification and structural assignment of the trapped, unstable species can be achieved.

Chemical Trapping Experiments for Reactive Intermediates

When a reactive intermediate is too short-lived to be observed directly by spectroscopic methods, chemical trapping can be employed to infer its existence. This technique involves introducing a "trapping agent" into the reaction mixture that rapidly and irreversibly reacts with the transient species to form a stable, isolable product. acs.org The structure of this trapped product provides strong evidence for the structure of the fleeting intermediate.

2-Amino-2-methylpropane-1,1-diol is expected to be in equilibrium with an iminium ion through dehydration. wikipedia.org Iminium ions are electrophilic and can be effectively trapped by various nucleophiles. acs.org A common and effective trapping agent for iminium ions is cyanide. nih.govnih.govrsc.org The addition of a cyanide source, such as potassium cyanide, to the reaction mixture would lead to the formation of a stable α-aminonitrile. The detection and structural characterization of this α-aminonitrile, for instance by liquid chromatography-tandem mass spectrometry (LC-MS/MS), would serve as compelling evidence for the transient formation of the iminium ion, and by extension, the 2-Amino-2-methylpropane-1,1-diol precursor. nih.govrsc.org

Other potential trapping agents for iminium intermediates include:

Grignard reagents

Organolithium compounds

Enolates

The choice of trapping agent depends on the specific reaction conditions and the reactivity of the intermediate.

Integration of Experimental Data with Computational Predictions

The characterization of unstable species like 2-Amino-2-methylpropane-1,1-diol is significantly enhanced by the integration of experimental data with computational chemistry. Theoretical calculations can provide valuable insights into the properties and reactivity of transient intermediates that are difficult to study experimentally.

Computational methods, such as Density Functional Theory (DFT), can be used to predict:

Molecular Structure: The optimized geometry, bond lengths, and bond angles of the unstable diol and its related intermediates can be calculated.

Thermodynamic Stability: The relative energies of the diol, its precursors, and its decomposition products can be computed to understand the equilibrium and the driving forces for its instability.

Spectroscopic Properties: Theoretical vibrational (IR and Raman) and electronic (UV-Vis) spectra can be simulated. These predicted spectra can then be compared with experimental data obtained from in situ or matrix isolation experiments to confirm the identity of the observed species.

Reaction Pathways: The energy barriers for the formation and decomposition of the diol can be calculated to understand the kinetics of the process.

By combining the real-world observations from advanced spectroscopic and trapping experiments with the theoretical framework provided by computational chemistry, a comprehensive and detailed understanding of the nature of unstable chemical entities like 2-Amino-2-methylpropane-1,1-diol can be achieved.

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